Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Many ortho-substituted thiomorpholine dioxides are unavailable, forcing researchers to use less constrained para analogs. CAS 866144-44-7 fills this gap. - Conformationally restricted N-aryl bond; estimated LogP ~1.2-1.5 units higher than the free acid - ≥98% purity, suitable for cell-based assays or ester hydrolysis to the active acid - Chromatographically distinct from meta/para isomers-use as analytical reference standard

Molecular Formula C12H15NO4S
Molecular Weight 269.32
CAS No. 866144-44-7
Cat. No. B3000902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate
CAS866144-44-7
Molecular FormulaC12H15NO4S
Molecular Weight269.32
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1N2CCS(=O)(=O)CC2
InChIInChI=1S/C12H15NO4S/c1-17-12(14)10-4-2-3-5-11(10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3
InChIKeyKPSGAZCXJZAKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Core Structure for Procurement


Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate (CAS 866144-44-7) is a synthetic thiomorpholine 1,1-dioxide derivative bearing a methyl benzoate ester at the ortho position of the phenyl ring . The compound has the molecular formula C12H15NO4S, a molecular weight of 269.32 g/mol, and the canonical SMILES COC(=O)C1=C(C=CC=C1)N1CCS(=O)(=O)CC1 . It belongs to the class of sulfone-containing saturated heterocycles, structurally characterized by a six-membered thiomorpholine ring fully oxidized at sulfur to the 1,1-dioxide state and N-arylated with a 2-(methoxycarbonyl)phenyl group. This scaffold places it among thiomorpholine dioxide derivatives that have been explored as building blocks for kinase inhibitors, DPP-IV inhibitors, and antibacterial agents .

Building Block Ortho-methyl benzoate thiomorpholine 1,1-dioxide scaffold
Conformation Restricted N-aryl rotation due to ortho substitution
Workflow Kinase, DPP-IV SAR exploration; sterically demanding pocket studies

Why Generic Thiomorpholine Dioxide Analogs Cannot Substitute


Thiomorpholine 1,1-dioxide derivatives are a chemically diverse class where seemingly minor positional or functional group variations produce functionally distinct entities. The ortho-substituted methyl benzoate ester (CAS 866144-44-7) differs from its para isomer (CAS 451485-76-0) and meta isomer (CAS 900015-34-1) in steric environment, conformational flexibility, and hydrogen-bonding capacity, all of which affect binding interactions and physicochemical properties . The methyl ester is significantly more lipophilic than the free carboxylic acid analog (CAS 400878-25-3), with an estimated LogP difference of approximately 1.2–1.5 units . Critically, public-domain data repositories (PubChem, ChEMBL, BindingDB) contain no quantitative bioactivity entries specifically for CAS 866144-44-7, underscoring that generic substitution decisions must be driven by purpose-specific experimental validation rather than scaffold-level assumptions [1].

Isomer Para or meta isomers present different steric environment and conformational ensemble, may alter target engagement.
Form Free acid analog (CAS 400878-25-3) is significantly more polar; estimated ΔLogP ~1.2–1.5, may reduce membrane permeability.
Evidence Scaffold-level data exist but no direct bioactivity reported for this specific derivative; verify in target assay.

Quantitative Differentiation Evidence Against Key Comparators


Ortho vs. Para Ester Substitution: Steric and Conformational Impact

The ortho substitution pattern of CAS 866144-44-7 introduces a unique steric environment not present in the para isomer (CAS 451485-76-0). In the ortho isomer, the methoxycarbonyl group is positioned adjacent to the thiomorpholine N-aryl junction, creating an intramolecular steric interaction that restricts rotation around the N–Caryl bond and alters the conformational ensemble compared to the para isomer, where the ester group is remote and non-interacting . This steric constraint is not quantified in published bioactivity data, but it constitutes a first-principles structural differentiation: the ortho isomer presents a substantially different spatial pharmacophore than the para isomer, which may affect target engagement in sterically demanding binding pockets . The meta isomer (CAS 900015-34-1) exhibits an intermediate electronic profile due to resonance effects.

Ortho vs. Para Substitution
Class-level inference
Ortho ester restricts N-aryl rotation; para has free rotation. No direct bioactivity comparison.
Spatial pharmacophore differs; may affect binding in steric pockets.
First-principles conformational analysis; no head-to-head assay data.
Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Ester vs. Carboxylic Acid: Lipophilicity and Permeability Difference

CAS 866144-44-7 is the methyl ester analog of 2-(1,1-dioxidothiomorpholino)benzoic acid (CAS 400878-25-3). The carboxylic acid has a reported melting point of 227–229 °C, indicative of strong intermolecular hydrogen bonding and higher crystal lattice energy . The methyl ester, by masking the acidic proton, is expected to have a lower melting point, enhanced solubility in organic solvents, and an estimated LogP increase of approximately 1.2–1.5 units based on the Hansch π value for –H vs. –CH3 substitution on carboxylate oxygens [1]. This lipophilicity gain translates to improved passive membrane permeability potential, making the methyl ester the preferred form for cell-based assays where intracellular target access is required. The carboxylic acid, conversely, may be preferred for aqueous-based biochemical assays or as a salt-forming handle.

Ester vs. Acid Lipophilicity
Class-level inference
Estimated ΔLogP ≈ +1.2–1.5 (ester more lipophilic); acid mp 227–229°C, higher crystal energy.
Ester may support cell permeability; acid for polar assay or salt formation.
LogP estimate via Hansch π method; acid mp from public source.
Drug Discovery Prodrug Design Physicochemical Profiling

Thiomorpholine Dioxide Scaffold: Validated Pharmacophore in Key Assays

While no direct bioactivity data exist for CAS 866144-44-7, the thiomorpholine 1,1-dioxide scaffold has been validated across multiple target classes with reported quantitative activity. Thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors with preliminary SAR established [1]. N-Substituted thiomorpholine derivatives have been patented as DPP-IV inhibitors for type 2 diabetes, with the sulfone group contributing critical hydrogen-bond acceptor interactions [2]. Separately, thiomorpholine dioxide derivatives exhibited inhibition of ferrous/ascorbate-induced lipid peroxidation with IC50 values as low as 7.5 µM, along with hypocholesterolemic and hypolipidemic activity [3]. The thiomorpholine 1,1-dioxide (TMD) moiety has also emerged as an optimal C-28 amine substituent in betulinic acid-based HIV-1 maturation inhibitors with favorable antiviral activity and pharmacokinetics [4]. These scaffold-level data establish the pharmacophoric relevance of the thiomorpholine dioxide group, providing a quantitative context for the exploration of derivatives such as CAS 866144-44-7.

Scaffold Pharmacophore
Class-level inference
DPP-IV inhibition; lipid perox. IC50 7.5 µM; HIV-1 maturation EC50 low nM (TMD series).
Thiomorpholine dioxide core validated across targets; compound not tested in these assays.
Data from separate series; direct comparison not available.
DPP-IV Inhibition Kinase Inhibitor Scaffold Antioxidant Activity

Ortho Isomer Scarcity and Cost Relative to Para Isomer

The ortho-substituted methyl ester (CAS 866144-44-7) is significantly less commercially available than its para isomer (CAS 451485-76-0). The para isomer is listed by multiple major suppliers including TCI America, Fisher Scientific, Aladdin Scientific, and ChemImpex, with standard purity specifications of ≥98% (GC) and pricing from approximately $92.90 per 250 mg . In contrast, the ortho isomer (CAS 866144-44-7) is supplied by fewer vendors: Leyan (purity 98%, catalog 1650362), MolCore (NLT 97%), and abcr (€678.60 per 500 mg, catalog AB301293) [1]. The higher cost and limited supplier base for the ortho isomer reflect lower synthetic accessibility and smaller production volumes, directly impacting procurement timelines and budget planning.

Ortho Isomer Scarcity & Cost
Supporting evidence
Ortho ~€1,357/g (abcr) vs. para ~$371.60/g (Aladdin); 3–4× premium, fewer suppliers.
Budget and lead time impact for large-scale SAR; unique steric profile may justify cost.
Pricing as of May 2026; subject to change.
Chemical Procurement Building Block Availability Isomer Rarity

Research Procurement Application Scenarios


Sterically Constrained SAR: Ortho-Substituted Building Block

Medicinal chemistry teams designing kinase inhibitors or DPP-IV inhibitors with sterically demanding binding pockets can use CAS 866144-44-7 as an ortho-substituted building block. The ortho ester constrains rotation around the N–aryl bond, creating a conformationally restricted pharmacophore that differs fundamentally from the para isomer (CAS 451485-76-0) commonly used in commercial libraries . The thiomorpholine 1,1-dioxide scaffold has validated activity in DPP-IV inhibition and kinase modulation, and the methyl ester provides a neutral, lipophilic handle suitable for cell permeability [1]. This compound fills a specific chemical space gap not addressed by the more widely available para-substituted analogs [2].

Cell-Based Assays: Membrane-Permeable Ester Analog

For intracellular target engagement studies, CAS 866144-44-7 serves as the membrane-permeable ester analog of the carboxylic acid (CAS 400878-25-3). The estimated LogP increase of ~1.2–1.5 units relative to the free acid enhances passive diffusion across lipid bilayers, making it suitable for cell-based assays where the acid would be excluded . The methyl ester can also function as a prodrug or be hydrolyzed intracellularly by esterases to release the active carboxylic acid in situ, a strategy validated across multiple drug discovery programs [1].

Chemical Biology: Unexplored Ortho Vector for Pharmacophore Exploration

Despite the thiomorpholine 1,1-dioxide scaffold having established activity in antioxidant (IC50 7.5 µM lipid peroxidation), antiviral (HIV-1 maturation, EC50 <15 nM), and DPP-IV inhibitory contexts, no literature exists for the ortho-methyl benzoate substitution pattern . This makes CAS 866144-44-7 a high-value probe for exploring novel SAR vectors. The compound can serve as a key intermediate for amide formation (via ester hydrolysis and coupling), sulfonamide synthesis, or further N-functionalization, enabling rapid diversification into unexplored chemical space [1].

Analytical Reference: Ortho Isomer Identification Standard

Given that CAS 866144-44-7 is chromatographically and spectroscopically distinct from its para and meta isomers, it can serve as a reference standard for isomer identification and quantification in synthetic mixtures. The ortho isomer's unique ¹H NMR coupling pattern (adjacent aromatic protons) and distinct retention time on reversed-phase HPLC provide definitive identification markers. The availability of the compound at ≥98% purity (Leyan) and ≥97% (MolCore) supports its use as an analytical reference material .

Application
Selection Property
Validation Focus
Sterically constrained SAR
Ortho-substitution conformational restriction
Binding assay in steric pocket; compare to para isomer
Cell-based assays
Membrane-permeable ester form
Intracellular target engagement; esterase hydrolysis monitoring
Pharmacophore exploration
Unexplored ortho vector on validated scaffold
DPP-IV / kinase panel; antioxidant screening context
Ortho isomer identification standard
Distinct chromatographic/spectroscopic markers
HPLC/NMR differentiation from para/meta isomers
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